Methyl 4-(benzenesulfonyl)but-2-enoate
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Overview
Description
Methyl 4-(benzenesulfonyl)but-2-enoate is an organic compound with the molecular formula C11H12O4S. It is characterized by the presence of a benzenesulfonyl group attached to a but-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(benzenesulfonyl)but-2-enoate typically involves the reaction of methyl acetoacetate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(benzenesulfonyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
Methyl 4-(benzenesulfonyl)but-2-enoate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of methyl 4-(benzenesulfonyl)but-2-enoate involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects .
Comparison with Similar Compounds
- Methyl 4-oxo-4-phenylbut-2-enoate
- Methyl 4-(p-toluenesulfonyl)but-2-enoate
Comparison: Methyl 4-(benzenesulfonyl)but-2-enoate is unique due to the presence of the benzenesulfonyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The sulfonyl group enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C11H12O4S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
methyl 4-(benzenesulfonyl)but-2-enoate |
InChI |
InChI=1S/C11H12O4S/c1-15-11(12)8-5-9-16(13,14)10-6-3-2-4-7-10/h2-8H,9H2,1H3 |
InChI Key |
UPSCHUMZRHHZFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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